molecular formula C21H25NO3 B2355230 2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate CAS No. 1794938-63-8

2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate

Cat. No.: B2355230
CAS No.: 1794938-63-8
M. Wt: 339.435
InChI Key: ZYDKCMFEDHOYBH-UHFFFAOYSA-N
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Description

2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate is a synthetic organic compound featuring a tertiary butyl-substituted benzoate ester linked to a 2-methylbenzylamino-oxoethyl moiety. This structure combines steric bulk from the tert-butyl group with the aromatic and hydrogen-bonding capabilities of the benzylamine derivative. For instance, similar compounds are synthesized via reflux reactions with catalysts like PTSA (para-toluenesulfonic acid) and recrystallized in ethanol for purification .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15-7-5-6-8-17(15)13-22-19(23)14-25-20(24)16-9-11-18(12-10-16)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDKCMFEDHOYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with 2-[(2-methylbenzyl)amino]-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

This contrasts with halogenated analogs like 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate (), where bromine enhances reactivity in substitution reactions and photolability for use as protecting groups .

Functional Group Modifications

  • Sulfonylamino Derivatives: The compound [2-[benzyl(tert-butyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (CAS 730244-49-2, ) includes a sulfonylamino group, which increases hydrogen-bond acceptor capacity (6 H-bond acceptors) and topological polar surface area (101 Ų), enhancing aqueous solubility compared to the target compound’s methylbenzyl group .
  • Benzyloxy Substitution: 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-tert-butylbenzoate (CAS 355426-14-1, ) replaces the methylbenzylamino group with a benzyloxy-phenyl moiety. This modification likely reduces hydrogen-bond donor capacity (1 vs.

Data Table: Key Properties of 2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate and Analogs

Compound Name (CAS) Molecular Formula MW (g/mol) Substituents Key Properties/Applications Reference
Target Compound Not Provided ~350* 2-Methylbenzylamino, 4-tert-Butyl High lipophilicity, potential drug intermediate -
[2-[Bz(t-Bu)amino]-2-oxoethyl] sulfonylacetate (730244-49-2) C22H28N2O5S 432.5 Sulfonylamino, 4-Methylphenyl 6 H-bond acceptors, high polar SA
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-t-Bu-Bz (355426-14-1) C26H26O4 402.5 Benzyloxy, 4-tert-Butyl Reduced H-bond donors, π-π stacking
2-(4-Bromophenyl)-2-oxoethyl 4-Me-Bz C15H12BrO3 317.1 Bromophenyl, 4-Methyl Photolabile, heterocycle precursor
Compound 4a () C15H17Cl2N3O2 342.2 Chlorophenyl, Pyrazole Drug candidate, 77.6% yield

*Estimated based on analogs.

Biological Activity

2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cellular protection mechanisms. This article reviews the biological activity of this compound, focusing on its effects on pancreatic β-cells, its mechanism of action, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C19H25N2O3
  • Molecular Weight : 333.42 g/mol
  • Functional Groups : The compound features an amine group, a carbonyl group, and a benzoate moiety, which are critical for its biological interactions.

Recent studies have highlighted the role of compounds similar to this compound in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. ER stress is a significant factor in the pathogenesis of diabetes, leading to β-cell dysfunction and death. The compound exhibits protective effects by modulating ER stress responses, thereby enhancing cell viability under stress conditions.

1. Protective Effects on Pancreatic β-cells

Research indicates that derivatives of the 2-oxoethyl scaffold possess significant β-cell protective activity. For instance, a related compound demonstrated:

  • Maximum Activity : 100% protection against ER stress-induced cell death.
  • EC50 Value : 0.1 ± 0.01 μM, indicating high potency in enhancing cell viability under stress conditions .

2. Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to optimize the biological activity of these compounds. Modifications to the amino acid and benzoate components have led to variations in potency:

Compound VariantMaximum ActivityEC50 (μM)
Original Compound100%0.1
Variant A45%18.6
Variant BMinimal>100

These findings suggest that specific structural modifications can enhance or diminish biological activity .

Case Studies

Several case studies have illustrated the therapeutic potential of compounds similar to this compound:

  • Study on ER Stress Modulation : A recent investigation demonstrated that compounds with similar scaffolds could significantly reduce apoptosis in INS-1 cells (a model for pancreatic β-cells) subjected to thapsigargin-induced ER stress. The study reported a marked increase in ATP levels and cell viability when treated with these compounds compared to controls .
  • Diabetes Treatment Potential : In vivo studies have suggested that these compounds could serve as novel agents for diabetes management by protecting β-cell function and improving insulin secretion under stress conditions .

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